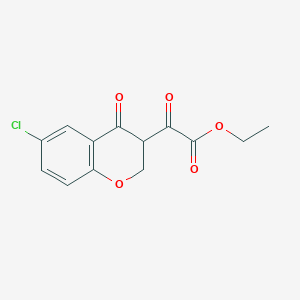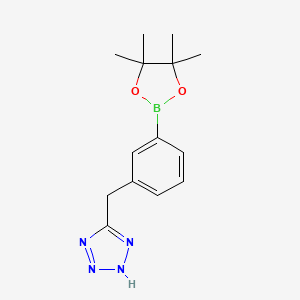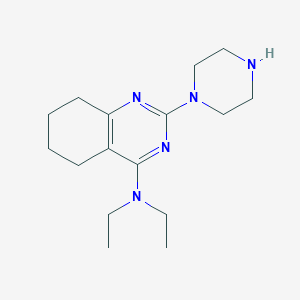![molecular formula C19H23NO B11838514 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene CAS No. 918650-92-7](/img/structure/B11838514.png)
9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a benzofuran moiety attached to a spiro[5.5]undecane system, which includes a nitrogen atom in the azaspiro ring. The benzofuran ring is known for its biological activity and is commonly found in various natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Formation of the Spirocyclic System: The spiro[5.5]undecane system can be constructed through a series of cyclization reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Coupling of Benzofuran and Spirocyclic Systems: The final step involves coupling the benzofuran moiety with the spirocyclic system under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its biological activity.
Spiro[5.5]undecane: A spirocyclic compound without the benzofuran moiety.
3-Methyl-3-azaspiro[5.5]undecane: A spirocyclic compound with a nitrogen atom but lacking the benzofuran ring.
Uniqueness
9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is unique due to its combination of a biologically active benzofuran ring and a spirocyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918650-92-7 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
9-(1-benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C19H23NO/c1-20-12-10-19(11-13-20)8-6-15(7-9-19)18-14-16-4-2-3-5-17(16)21-18/h2-6,14H,7-13H2,1H3 |
InChI Key |
VQSSIQFQQDWUJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC(=CC2)C3=CC4=CC=CC=C4O3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)



![6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)



![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)




